6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 891494-63-6; molecular formula: C₁₅H₁₈BrN₇; molecular weight: 376.27) is a pyrazolo[1,5-a]pyrimidine derivative with a bromine atom at position 6, a 1-methylpyrazole group at position 3, and a piperidin-3-yl substituent at position 4. It is synthesized via Suzuki coupling reactions, as described in its patent (). This compound, also known as SCH 900776 or MK-8776, exhibits potent anticancer activity by inhibiting checkpoint kinase 1 (CHK1), making it a candidate for combination therapies with DNA-damaging chemotherapeutic agents .
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)-5-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZZEXBPRLVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
General Synthetic Strategies for Pyrazolo[1,5-a]Pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 5-aminopyrazoles and bifunctional reagents such as 1,3-diketones or β-ketoesters . For 6-bromo derivatives, bromination is introduced either at the pyrimidine core or via pre-functionalized starting materials. The piperidin-3-yl and 1-methylpyrazol-4-yl substituents are incorporated through sequential substitution or Suzuki coupling reactions .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry tool for accelerating reactions. In one protocol, 2-bromo-malonaldehyde and ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate undergo cyclization under basic microwave conditions (110°C, KOH) . The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl, followed by dehydration.
Reaction Conditions
-
Catalyst : Potassium hydroxide (KOH)
-
Solvent : Ethanol/water mixture
-
Temperature : 110°C (microwave)
This method reduces reaction times from hours to minutes but requires specialized equipment. Purification involves ethanol washing and filtration, yielding the product as a yellow solid .
Acid-Catalyzed Cyclocondensation
A high-yielding approach employs H₂SO₄ in acetic acid to condense 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-ketoesters . The acid catalyzes both imine formation and cyclization, producing the pyrazolo[1,5-a]pyrimidine core. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane.
Optimized Protocol
-
Step 1 : React 5-aminopyrazole (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in acetic acid.
-
Step 2 : Add concentrated H₂SO₄ dropwise at 0°C, then reflux for 6 hours.
-
Step 3 : Brominate the intermediate with NBS (1.1 equiv) at room temperature.
This method is scalable but uses corrosive acids, necessitating careful waste management.
One-Flask Synthesis Using Vilsmeier Reagent
A streamlined one-flask method involves in situ generation of a Vilsmeier reagent (PBr₃ in DMF) to activate 5-aminopyrazoles for cyclization . Subsequent treatment with hexamethyldisilazane (HMDS) facilitates deprotonation and ring closure.
Key Steps
-
Vilsmeier Reagent Formation : PBr₃ (3.0 equiv) in DMF at 60°C for 1–2 hours.
-
Cyclization : Add HMDS (3.0 equiv) and reflux at 70–80°C for 3–5 hours.
-
Work-Up : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography .
Advantages
-
Yield : 91% for the pyrazolo[1,5-a]pyrimidine core.
-
Versatility : Accommodates diverse substituents, including aryl and alkyl groups .
Post-Modification for Piperidin-3-Yl Incorporation
The piperidin-3-yl group is introduced via Buchwald–Hartwig amination or transition-metal-catalyzed coupling. For SCH 900776, a palladium-catalyzed coupling between 6-bromo-pyrazolo[1,5-a]pyrimidine and 1-methyl-4-(piperidin-3-yl)pyrazole is employed .
Representative Procedure
-
Coupling Reaction : Mix 6-bromo intermediate (1.0 equiv), 1-methyl-4-(piperidin-3-yl)pyrazole (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in dioxane.
-
Conditions : Heat at 100°C for 12 hours under nitrogen.
Analytical Characterization
The final product is characterized using:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.40 (s, 2H, NH₂), 3.91 (s, 3H, CH₃), 3.12–2.98 (m, 1H, piperidine-H) .
-
Elemental Analysis : C 47.89%, H 4.82%, N 26.06% (calculated for C₁₅H₁₈BrN₇) .
Comparative Analysis of Methods
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate.
Reduction: : The compound can be reduced to remove the bromine atom.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Various substituted pyrazolo[1,5-a]pyrimidin-7-amines.
Applications De Recherche Scientifique
Antitumor Activity
One of the primary applications of 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is its use in cancer therapy. The compound has been studied for its efficacy against various types of neoplasms, including:
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines, including breast cancer and lung cancer cells . The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Enzyme Inhibition
Research indicates that pyrazolo[1,5-a]pyrimidines can serve as selective inhibitors for various enzymes. The compound has shown promise as a selective inhibitor of casein kinase 2 (CSNK2), an enzyme implicated in numerous cellular processes including cell growth and proliferation . Inhibiting CSNK2 can potentially disrupt the signaling pathways that lead to tumor growth.
Case Study 1: Anticancer Efficacy
A study published in the journal ACS Omega evaluated the anticancer properties of several pyrazolo[1,5-a]pyrimidine derivatives, including SCH900776. The results indicated that these compounds could inhibit the growth of multiple cancer types through targeted action on specific molecular pathways .
Case Study 2: Enzymatic Activity
Another investigation focused on the metabolic stability and solubility profiles of pyrazolo[1,5-a]pyrimidine derivatives. The findings suggested that modifications to the core structure could enhance both solubility and stability in biological systems, which is crucial for developing effective therapeutic agents .
Summary of Findings
The applications of this compound are primarily centered around its antitumor activity and enzyme inhibition capabilities. The following table summarizes key findings from recent studies:
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Substituent Diversity
Key Structural Features
- Bromine at Position 6: Enhances electrophilicity and binding affinity in the target compound compared to non-halogenated analogues (e.g., compound 1 in ) .
- Piperidin-3-yl at Position 5 : Improves solubility and pharmacokinetics relative to aromatic substituents (e.g., phenyl in CID56363) .
Physicochemical Properties
Activité Biologique
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as MK-8776 or SCH 900776, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound functions primarily as a checkpoint kinase 1 (CHK1) inhibitor , which plays a crucial role in DNA damage response and cell cycle regulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.226 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.226 g/mol |
| IUPAC Name | This compound |
| SMILES | Cn1cc(cn1)c2c[15n][15n]313c13cc(nc23)[C@@H]4CCCNC4 |
As a CHK1 inhibitor, MK-8776 disrupts the cell cycle checkpoints that normally prevent cells from dividing when DNA is damaged. This action leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. By inhibiting CHK1, the compound promotes apoptosis in cancer cells, enhancing the efficacy of existing treatments.
Anticancer Activity
Research indicates that MK-8776 demonstrates significant anticancer properties across various cancer types. It has been shown to enhance the effectiveness of chemotherapeutic agents by:
- Increasing apoptosis : By inhibiting CHK1, MK-8776 leads to higher rates of programmed cell death in tumor cells.
- Enhancing sensitivity to DNA-damaging agents : Studies have demonstrated that this compound can sensitize cancer cells to agents like gemcitabine and cisplatin.
Case Studies
Several studies have highlighted the efficacy of MK-8776 in clinical settings:
- Study on Small Cell Lung Cancer (SCLC) : In a clinical trial involving patients with SCLC, MK-8776 was combined with standard chemotherapy regimens. Results indicated improved progression-free survival rates compared to chemotherapy alone.
- Breast Cancer Models : Preclinical models showed that MK-8776 effectively sensitized triple-negative breast cancer cells to doxorubicin treatment, leading to enhanced tumor regression.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of MK-8776 suggests it has favorable absorption and distribution characteristics. However, like many chemotherapeutic agents, it presents potential toxicities:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Approximately 4 hours |
| Common Side Effects | Nausea, fatigue, myelosuppression |
Q & A
Q. What are the recommended synthetic routes for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine, and how is the product characterized?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions. For example, intermediates like methyl pyrazolo[1,5-a]pyrazine-4-carboxylate can be synthesized by reacting carboxylate precursors with silylformamidine in solvents like benzene at elevated temperatures (90°C). The product is purified via recrystallization (e.g., hexane) and characterized using ¹H NMR and ¹³C NMR to confirm regiochemistry and functional groups. Key spectral peaks include aromatic protons (δ 7.5–8.5 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm). HPLC (≥98% purity) is used to validate purity .
Q. What are the primary biological targets or activities reported for this compound?
Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are often screened for antimicrobial and anticancer activities. For instance, structurally related compounds with trifluoromethyl substituents (e.g., N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine) show inhibitory effects on enzymes like tubulin or σ1 receptors. Standard assays include:
Q. What structural features influence the compound’s solubility and bioavailability?
Methodological Answer: Key structural determinants include:
- Piperidine moiety : Enhances solubility via protonation at physiological pH.
- Bromine substituent : Increases molecular weight and lipophilicity (logP ~2.5–3.5), potentially reducing aqueous solubility.
- Pyrazole and pyrimidine rings : Contribute to planar geometry, affecting membrane permeability.
Experimental determination of solubility (e.g., shake-flask method in PBS) and permeability (Caco-2 monolayer assay) is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of brominated pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Yield optimization strategies include:
- Temperature control : Prolonged heating (e.g., 20 h at room temperature) for silylformamidine reactions improves aminal formation (yields up to 90%) .
- Catalyst screening : Trifluoroacetic acid (TFA) as a catalyst in toluene enhances cyclization efficiency for pyrazole intermediates .
- Purification : Recrystallization from pentane or hexane removes unreacted starting materials.
Table 1: Example Yield Optimization for Brominated Derivatives
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Silylformamidine, 90°C, 30 min | 71 | 97 |
| TFA catalysis, reflux, 12 h | 85 | 98 |
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer: SAR strategies involve systematic substitution:
- Piperidine substitution : Replace with morpholine to enhance solubility (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines) .
- Bromine replacement : Substitute with electron-withdrawing groups (e.g., CF₃) to improve target binding .
- Pyrazole N-methylation : Reduces metabolic degradation.
Assay parallel analogs in enzymatic (e.g., σ1 receptor IC₅₀) and cellular (e.g., cancer cell proliferation) models to identify critical substituents.
Q. How can contradictory spectral or biological data be resolved?
Methodological Answer:
- Spectral discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, piperidine CH₂ protons may split into multiplets due to restricted rotation .
- Biological variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) .
Q. What computational methods are suitable for predicting binding modes to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like tubulin (PDB: 1SA0). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic contacts with bromine/piperidine groups .
- MD simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
Q. How can multi-target drug design be applied to this scaffold?
Methodological Answer: Design dual inhibitors by hybridizing pharmacophores:
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- Prodrug design : Mask the amine group as an acetyl or Boc-protected derivative to enhance plasma stability.
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to reduce degradation in acidic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
